Cas no 2138060-29-2 (3-(3-cyclopropylcyclobutyl)-1,4-dimethyl-1H-pyrazol-5-amine)

3-(3-Cyclopropylcyclobutyl)-1,4-dimethyl-1H-pyrazol-5-amine is a structurally unique pyrazole derivative characterized by a cyclopropyl-substituted cyclobutyl moiety and an amine functional group at the 5-position. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its rigid, sterically constrained framework, which may enhance binding selectivity in target interactions. The presence of the amine group allows for further functionalization, making it versatile for derivatization. Its stability under standard conditions and well-defined stereochemistry contribute to its utility in exploratory research, particularly in the development of bioactive molecules. The compound’s purity and synthetic reproducibility are key advantages for industrial and academic applications.
3-(3-cyclopropylcyclobutyl)-1,4-dimethyl-1H-pyrazol-5-amine structure
2138060-29-2 structure
Product Name:3-(3-cyclopropylcyclobutyl)-1,4-dimethyl-1H-pyrazol-5-amine
CAS No:2138060-29-2
MF:C12H19N3
MW:205.299362421036
CID:6089449
PubChem ID:165499987
Update Time:2025-10-31

3-(3-cyclopropylcyclobutyl)-1,4-dimethyl-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-1152606
    • 2138060-29-2
    • 3-(3-cyclopropylcyclobutyl)-1,4-dimethyl-1H-pyrazol-5-amine
    • Inchi: 1S/C12H19N3/c1-7-11(14-15(2)12(7)13)10-5-9(6-10)8-3-4-8/h8-10H,3-6,13H2,1-2H3
    • InChI Key: SKSKDWNWKFJDML-UHFFFAOYSA-N
    • SMILES: N1=C(C(C)=C(N)N1C)C1CC(C1)C1CC1

Computed Properties

  • Exact Mass: 205.157897619g/mol
  • Monoisotopic Mass: 205.157897619g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 43.8Ų

3-(3-cyclopropylcyclobutyl)-1,4-dimethyl-1H-pyrazol-5-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1152606-1.0g
3-(3-cyclopropylcyclobutyl)-1,4-dimethyl-1H-pyrazol-5-amine
2138060-29-2
1g
$0.0 2023-06-09

Additional information on 3-(3-cyclopropylcyclobutyl)-1,4-dimethyl-1H-pyrazol-5-amine

Comprehensive Overview of 3-(3-cyclopropylcyclobutyl)-1,4-dimethyl-1H-pyrazol-5-amine (CAS No. 2138060-29-2)

The compound 3-(3-cyclopropylcyclobutyl)-1,4-dimethyl-1H-pyrazol-5-amine (CAS No. 2138060-29-2) is a structurally unique molecule that has garnered significant interest in the field of medicinal chemistry and drug discovery. With its distinctive cyclopropyl and cyclobutyl moieties, this compound presents a promising scaffold for the development of novel therapeutics. Researchers are particularly intrigued by its potential applications in targeting specific biological pathways, making it a subject of ongoing studies in academic and industrial laboratories.

One of the key features of 3-(3-cyclopropylcyclobutyl)-1,4-dimethyl-1H-pyrazol-5-amine is its pyrazole core, a heterocyclic ring known for its versatility in drug design. The presence of the cyclopropylcyclobutyl group further enhances its structural complexity, which could lead to improved binding affinity and selectivity for target proteins. This combination of functional groups makes the compound a valuable candidate for exploring new pharmacological activities, particularly in areas such as inflammation, oncology, and metabolic disorders.

In recent years, the demand for innovative small molecules like 3-(3-cyclopropylcyclobutyl)-1,4-dimethyl-1H-pyrazol-5-amine has surged, driven by the need for more effective and safer therapeutics. The compound's CAS No. 2138060-29-2 is frequently searched in scientific databases, reflecting its relevance in current research trends. Its potential to modulate enzyme activity or receptor interactions has positioned it as a focal point in the development of next-generation drugs.

The synthesis of 3-(3-cyclopropylcyclobutyl)-1,4-dimethyl-1H-pyrazol-5-amine involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high yields and purity. Researchers have explored various synthetic routes to optimize the production of this compound, with a focus on scalability and environmental sustainability. These efforts align with the growing emphasis on green chemistry and sustainable practices in pharmaceutical manufacturing.

Beyond its synthetic challenges, the compound's physicochemical properties, such as solubility, stability, and bioavailability, are critical factors in its development. Studies have shown that the cyclopropylcyclobutyl moiety can influence the compound's lipophilicity, which in turn affects its absorption and distribution in biological systems. Understanding these properties is essential for designing derivatives with improved pharmacokinetic profiles.

Another area of interest is the potential of 3-(3-cyclopropylcyclobutyl)-1,4-dimethyl-1H-pyrazol-5-amine to serve as a lead compound in fragment-based drug discovery. Fragment-based approaches leverage small, structurally diverse molecules to identify hits that can be optimized into high-affinity ligands. The compound's modular structure makes it an attractive starting point for such strategies, offering numerous opportunities for chemical modification.

In the context of current scientific trends, 3-(3-cyclopropylcyclobutyl)-1,4-dimethyl-1H-pyrazol-5-amine is often discussed alongside topics like precision medicine and targeted therapy. These fields emphasize the importance of developing compounds that can selectively interact with disease-specific targets, minimizing off-target effects. The compound's ability to engage with specific biological pathways aligns well with these objectives, making it a promising candidate for further investigation.

Moreover, the rise of artificial intelligence (AI) in drug discovery has brought renewed attention to molecules like 3-(3-cyclopropylcyclobutyl)-1,4-dimethyl-1H-pyrazol-5-amine. AI-driven platforms can rapidly screen and predict the biological activity of such compounds, accelerating the identification of potential drug candidates. This synergy between experimental chemistry and computational tools is transforming the landscape of pharmaceutical research.

In conclusion, 3-(3-cyclopropylcyclobutyl)-1,4-dimethyl-1H-pyrazol-5-amine (CAS No. 2138060-29-2) represents a fascinating example of modern medicinal chemistry. Its unique structure, combined with its potential therapeutic applications, underscores its importance in contemporary drug discovery. As research continues to unravel its full potential, this compound is poised to play a pivotal role in addressing unmet medical needs and advancing the frontiers of science.

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